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Acetyl-L-threonine-d5

Cat. No.: B12387397
M. Wt: 166.19 g/mol
InChI Key: PEDXUVCGOLSNLQ-BNHQJBJBSA-N
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Description

The Foundational Principles of Stable Isotope Incorporation in Biomolecules

The core principle of stable isotope labeling lies in the ability to introduce atoms with a different mass into a molecule without significantly altering its chemical properties. These "labeled" molecules can then be traced as they participate in various biological pathways.

One of the primary applications of stable isotope labeling is in metabolic flux analysis. This technique allows researchers to follow the journey of labeled substrates as they are converted into various metabolites. By analyzing the distribution of the isotope in different molecules over time, scientists can map out the intricate network of metabolic pathways and understand how they are regulated under different physiological or pathological conditions. For instance, studies have utilized stable isotope-labeled compounds to investigate metabolic adaptations in cancer cells, revealing key pathways that could be targeted for therapeutic intervention.

Isotopic dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a specific substance in a sample. This technique involves adding a known amount of an isotopically labeled version of the target molecule, known as an internal standard, to the sample. Because the labeled and unlabeled versions of the molecule have different masses, they can be distinguished by a mass spectrometer. By comparing the signal intensities of the two forms, researchers can precisely calculate the concentration of the endogenous molecule, correcting for any sample loss or variations in instrument response. This method is widely used in clinical diagnostics, environmental analysis, and drug development.

Tracing Elemental Flow within Metabolic Networks

Deuterium (B1214612) Labeling as a Strategic Tool in Biological and Chemical Studies

Deuterium (²H), a stable isotope of hydrogen, is a particularly useful tool in isotopic labeling. Its mass is double that of the common hydrogen isotope (protium, ¹H), a significant difference that makes it easily detectable by mass spectrometry.

The use of deuterium-labeled compounds as internal standards in mass spectrometry-based analyses offers several advantages. The distinct mass difference between the deuterated standard and the natural analyte prevents signal overlap, leading to higher analytical specificity and accuracy. This is especially crucial when analyzing complex biological matrices where numerous other molecules could potentially interfere with the measurement.

Advantages of Deuteration for Enhanced Analytical Specificity

Overview of Acetyl-L-threonine-d5 as a Specialized Research Reagent

This compound is a deuterated form of Acetyl-L-threonine, where five hydrogen atoms have been replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for a variety of research applications, particularly as an internal standard in quantitative mass spectrometry assays. Its chemical properties closely mimic those of the natural compound, allowing for accurate quantification of Acetyl-L-threonine in biological samples.

PropertyValue
Chemical Formula C₆H₆D₅NO₄
Molecular Weight 166.19 g/mol
Isotopic Purity Typically ≥98%
Physical Form Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B12387397 Acetyl-L-threonine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

166.19 g/mol

IUPAC Name

(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D

InChI Key

PEDXUVCGOLSNLQ-BNHQJBJBSA-N

Isomeric SMILES

[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O

Origin of Product

United States

Methodological Paradigms for the Synthesis and Derivatization of Acetyl L Threonine D5

Advanced Chemical Synthesis Approaches for Stereospecific Deuterium (B1214612) Incorporation

Chemical synthesis offers robust and scalable methods for producing deuterated molecules. These approaches often provide high levels of deuterium incorporation but may require harsh reaction conditions and complex purification steps.

Precursor-Based Labeling Strategies for Threonine Derivatives

A fundamental strategy for synthesizing deuterated threonine involves the use of isotopically labeled starting materials. This de novo synthesis builds the molecular backbone with deuterium already incorporated at specific sites.

One established pathway involves the condensation of a labeled acetaldehyde (B116499) with a glycine (B1666218) derivative. For instance, 1-²H,2-¹³C acetaldehyde can be reacted with glycine, catalyzed by the enzyme threonine aldolase, to produce labeled threonine. plos.org While effective, this method can produce a mixture of stereoisomers (L-threo and L-allo) that necessitate subsequent separation. plos.org Another precursor-based approach uses deuterated 2-ketobutyrate, which can be converted to the corresponding labeled threonine through enzymatic or chemical amination steps. utoronto.ca

Once the deuterated L-threonine precursor is synthesized and purified, the final step is the introduction of the acetyl group. This is typically achieved through a standard N-acetylation reaction, for example, by treating the deuterated L-threonine with acetic anhydride (B1165640) under controlled pH conditions. This reaction yields Acetyl-L-threonine-d5, where the deuterium atoms are stably incorporated within the threonine backbone.

Table 1: Comparison of Chemical Synthesis Strategies

Strategy Description Advantages Challenges
Precursor-Based Synthesis Assembly of the final molecule from smaller, pre-labeled deuterated building blocks. High specificity of label position; predictable outcomes. Cost and availability of deuterated precursors; may involve multi-step synthesis. plos.org

| Regiospecific Deuteration (HIE) | Direct replacement of hydrogen with deuterium on a pre-existing molecule using a catalyst. | Fewer synthetic steps; can be applied late-stage. acs.org | Control of regioselectivity can be difficult; potential for isotope scrambling. acs.orgresearchgate.net |

Regiospecific Deuteration Techniques

Direct deuteration of an existing threonine or acetylthreonine molecule is achieved through hydrogen isotope exchange (HIE) reactions. acs.org These methods are highly attractive for their efficiency, often requiring fewer synthetic steps.

Transition metal-catalyzed HIE is a prominent technique. Catalysts based on iridium, palladium, and ruthenium have been shown to facilitate the exchange of C-H bonds with deuterium from a source like deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.commdpi.comchemrxiv.org The regioselectivity of this exchange is often controlled by a directing group on the substrate molecule, which coordinates to the metal catalyst and guides the deuteration to specific, often adjacent, positions. mdpi.comzendy.iothieme-connect.com For a threonine derivative, the carboxyl or hydroxyl group could serve as such a directing group, enabling targeted deuterium incorporation. For example, iridium(I) N-heterocyclic carbene/phosphine complexes are effective for ortho-directed HIE on aromatic compounds and could be adapted for specific C-H bonds in amino acids. thieme-connect.com

Acid-catalyzed H/D exchange represents another route. Using a deuterated acid, such as [D1]acetic acid, can promote deuterium incorporation, particularly at the α-carbon position of amino acids via the formation of a Schiff base with an aldehyde catalyst. mdpi.com However, these conditions can sometimes lead to racemization at the chiral center, requiring subsequent separation of enantiomers. mdpi.com

Enzymatic Pathways and Biocatalytic Modifications for Isotopic Enrichment

Biocatalysis leverages the high specificity and mild operating conditions of enzymes to produce isotopically labeled compounds. nih.gov This approach can overcome some of the challenges associated with chemical synthesis, such as harsh conditions and lack of stereoselectivity.

Directed Isotopic Exchange Methodologies

Enzymes can be used to directly catalyze H/D exchange on free amino acids with high site-selectivity. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can facilitate the deprotonation of the α-carbon of an amino acid, allowing for deuterium exchange when the reaction is performed in D₂O. nih.govnih.gov

More advanced systems utilize dual-enzyme or dual-protein catalysis for even greater control. For instance, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govacs.org By controlling the presence of the partner protein, it is possible to achieve selective deuteration at either the Cα position alone or at both the Cα and Cβ positions. nih.gov This enzymatic approach avoids the need for protecting groups and often proceeds with high stereoretention, directly yielding the desired L-amino acid isotopologue from its non-labeled precursor. nih.gov

Table 2: Overview of Enzymatic Deuteration Methods

Enzyme/System Deuterium Source Site of Labeling Key Feature
PLP-dependent enzymes D₂O Cα-position Efficient exchange at the alpha-carbon. nih.gov
DsaD Aminotransferase D₂O Cα-position Selective Cα-deuteration. nih.govacs.org
DsaD/DsaE Dual-Protein System D₂O Cα and Cβ positions Control over deuteration at both α and β sites. nih.govacs.org

Biosynthetic Routes for L-Threonine-d5 Precursors

One of the most cost-effective methods for producing uniformly deuterated amino acids is to harness the biosynthetic machinery of microorganisms. Strains of Escherichia coli or Corynebacterium glutamicum, which are used for the industrial production of L-threonine, can be engineered and cultured in media containing a heavy isotope source. researchgate.netnih.gov

The biosynthetic pathway for L-threonine begins with aspartic acid and involves a series of five enzymatic steps catalyzed by enzymes including aspartate kinase, homoserine dehydrogenase, and threonine synthase. researchgate.netwikipedia.org By growing an L-threonine-overproducing bacterial strain in a medium where H₂O is replaced with D₂O, the organism will incorporate deuterium into the amino acids it synthesizes. This results in the production of highly deuterated L-threonine. plos.org

To enhance the efficiency and specificity of labeling, specific deuterated precursors can be added to the growth media. plos.org Once the fermentation is complete, the deuterated L-threonine is isolated from the culture broth and purified. This highly deuterated L-threonine can then be acetylated chemically as the final step to produce this compound.

Purification and Characterization of this compound for Research Purity Requirements

Following synthesis, rigorous purification and characterization are mandatory to ensure the compound meets the high purity standards required for research. The primary goals are to confirm the chemical structure, assess chemical purity, and accurately determine the isotopic enrichment and position of the deuterium labels.

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), often with a chiral stationary phase, is used to separate the desired product from any unreacted starting materials, byproducts, or stereoisomers that may have formed during the synthesis.

Characterization relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgwikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of this compound, which will be higher than its non-labeled counterpart by the mass of the incorporated deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, MS can precisely calculate the percentage of isotopic enrichment. cernobioscience.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of the deuterium labels within the molecule. Since deuterium is NMR-inactive in ¹H NMR, the positions of deuteration are identified by the disappearance or reduction of signals in the ¹H NMR spectrum compared to the unlabeled compound. thieme-connect.comwikipedia.org ¹³C NMR can also provide information about the changes in the carbon environment due to the adjacent deuterium. This combination of techniques provides a complete picture of the molecule's structural integrity and isotopic labeling pattern. rsc.org

Table 3: Analytical Techniques for Characterization

Technique Purpose Information Obtained
High-Performance Liquid Chromatography (HPLC) Purification and Purity Assessment Separation of target compound from impurities; quantification of chemical purity.
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment Analysis Confirmation of molecular mass; calculation of deuterium incorporation percentage. rsc.org

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Structural Verification & Label Position | Confirmation of chemical structure; identification of specific sites of deuteration. rsc.orgwikipedia.org |

Applications of Acetyl L Threonine D5 in Quantitative Analytical and Biological Studies

Precision Quantification in Mass Spectrometry-Based Analytical Platforms

In the field of metabolomics, which involves the comprehensive measurement of all metabolites in a biological sample, precision and accuracy are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for this purpose, capable of separating and measuring analytes in complex biological mixtures. nih.govnih.gov Stable isotope-labeled compounds like Acetyl-L-threonine-d5 are indispensable tools for achieving reliable quantification with these platforms. lumiprobe.comsci-hub.se

The primary application of this compound is as an internal standard (IS) in targeted metabolomic analyses. medchemexpress.commedchemexpress.com An internal standard is a compound of known quantity added to a sample before processing. google.com Because this compound is chemically almost identical to the endogenous analyte (Acetyl-L-threonine), it behaves similarly during sample extraction, derivatization, and chromatographic separation. nih.govsci-hub.se However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled analyte. psu.edu This allows for the precise quantification of the target analyte by comparing the signal intensity of the analyte to that of the known amount of the internal standard. nih.gov

To perform quantification, a calibration curve is constructed. This involves preparing a series of standard solutions containing known concentrations of the unlabeled analyte (e.g., L-threonine or its acetylated form) and a constant, known concentration of the internal standard (this compound). acs.org The solutions are analyzed by LC-MS/MS, and the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. nih.gov A linear regression analysis is then applied to this curve. nih.govacs.org The resulting equation allows for the calculation of the unknown concentration of the analyte in a test sample based on its measured peak area ratio to the internal standard. nih.gov The use of an internal standard ensures the linearity and reliability of this quantification over a specific concentration range. acs.orgnih.gov

Biological samples such as plasma, serum, and urine are highly complex, containing numerous compounds that can interfere with the analysis. mdpi.comuts.edu.au During mass spectrometry, these other molecules can co-elute with the analyte of interest and affect its ionization efficiency, leading to signal suppression or enhancement. This phenomenon is known as the "matrix effect" and is a major source of quantitative inaccuracy. sci-hub.semdpi.com Because a stable isotope-labeled internal standard like this compound has nearly identical physicochemical properties to its unlabeled counterpart, it experiences the same matrix effects. nih.govmdpi.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a more accurate measurement of the analyte's true concentration. mdpi.com

The use of this compound as an internal standard significantly improves the robustness of LC-MS/MS assays. nih.gov It corrects for variations that can occur at multiple stages of the analytical process, including sample preparation, injection volume, and fluctuations in instrument performance. sci-hub.sesemanticscholar.org By accounting for this variability, the internal standard ensures that the final calculated concentration is both accurate (close to the true value) and precise (highly reproducible across multiple measurements). nih.govmdpi.com Validation studies for LC-MS/MS methods routinely demonstrate that the use of stable isotope-labeled internal standards yields high accuracy and low relative standard deviation (RSD), often well within the accepted bioanalytical method validation guidelines. nih.govmdpi.com

The primary role of this compound is to enable the absolute quantification of its unlabeled analogue, Acetyl-L-threonine. psu.edunih.gov Absolute quantification determines the exact concentration of a metabolite in a sample, which is crucial for clinical diagnostics and biomarker validation. sci-hub.senih.gov While ideally, a unique stable isotope-labeled internal standard exists for every analyte, in practice, a compound like this compound may also be used for the semi-quantitative analysis of other structurally similar metabolites for which a specific standard is not available, although this approach is less accurate. nih.gov

Function as an Internal Standard in Targeted Metabolomic Profiling

Compensation for Matrix Effects in Complex Biological Samples

Stable Isotope Tracer Methodologies for Metabolic Pathway Elucidation

Beyond its use as an internal standard for quantification, this compound can also serve as a stable isotope tracer. medchemexpress.commedchemexpress.com In this application, the compound is introduced into a biological system, such as cell culture or a whole organism. universiteitleiden.nl Because of the deuterium (B1214612) label, its metabolic fate can be traced. As the organism metabolizes the labeled Acetyl-L-threonine, the deuterium atoms are incorporated into downstream metabolites. By using mass spectrometry to detect these newly labeled products, researchers can map the flow of the atoms through metabolic pathways, providing direct evidence of pathway activity and connectivity. universiteitleiden.nluu.nl This technique is a powerful tool for discovering new metabolic routes and understanding how metabolism is altered in disease states. medchemexpress.comuniversiteitleiden.nl

Tracing Threonine Metabolism and Anabolic/Catabolic Fluxes

Isotopically labeled versions of amino acids are fundamental tools for tracing their metabolic fates within biological systems. This compound, as a deuterated variant of acetyl-L-threonine, serves as a tracer that can be introduced into a system to follow the metabolic pathways of threonine. Once administered, the acetyl group is typically removed by cellular enzymes, releasing L-threonine-d5. The deuterium atoms act as a stable, heavy label that allows researchers to distinguish the tracer from the naturally abundant (unlabeled) threonine.

The primary degradation pathway for threonine in many organisms involves the enzyme threonine dehydrogenase, which converts it into 2-amino-3-ketobutyrate. This intermediate is then cleaved into glycine (B1666218) and acetyl-CoA. By tracking the incorporation of deuterium from L-threonine-d5 into these downstream metabolites, researchers can quantify the rate of threonine catabolism. This quantitative measurement of metabolic reaction rates is known as metabolic flux.

In Vitro Metabolic Flux Analysis (MFA) Applications

In vitro MFA studies, typically conducted in cell cultures, are powerful for dissecting cellular metabolism under controlled conditions. In this context, a tracer like this compound would be added to the cell culture medium. The cells would take up the compound, and the labeled threonine would enter the intracellular metabolic network.

By harvesting the cells over time and analyzing the isotopic enrichment in various metabolites using mass spectrometry, researchers can construct a detailed map of metabolic fluxes. For example, the rate of appearance of deuterium-labeled glycine would directly reflect the flux through the threonine degradation pathway. This approach allows for the precise quantification of how different conditions, such as nutrient availability or genetic modifications, affect threonine metabolism.

Ex Vivo and In Vivo Metabolic Flux Analysis (MFA) Studies

Ex vivo studies, often using tissue slices, and in vivo studies in whole organisms, provide metabolic insights in a more physiologically relevant context. In an in vivo study, this compound could be administered to an organism, and blood or tissue samples would be collected over time. The analysis of these samples would reveal the distribution and conversion of the labeled threonine throughout the body.

Such studies are crucial for understanding inter-organ metabolism. For instance, they could quantify the flux of threonine catabolism in the liver versus other tissues. These analyses face challenges, including the complexity of metabolite exchange between organs, but provide invaluable data on systemic metabolism.

Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA)

Traditional MFA often relies on the assumption of an isotopic steady state, where the labeling pattern of metabolites is stable. However, reaching this state can be slow, especially in organisms with large metabolite pools. Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) overcomes this by analyzing the transient labeling dynamics before a steady state is reached.

This technique offers several advantages, including shorter experiment times and the ability to resolve fluxes with greater precision in certain parts of the metabolic network. By measuring the rate of change in the isotopic labeling of metabolites like glycine and serine after introducing this compound, INST-MFA can provide rapid and detailed insights into the dynamic regulation of threonine-related pathways.

Interrogating Interconnections within Amino Acid Biosynthetic Networks

Amino acid metabolic pathways are highly interconnected. Threonine, for example, is not only a building block for protein but also a precursor for other amino acids and a key player in central carbon metabolism. Using a tracer like this compound allows researchers to quantitatively trace these connections.

Analysis of Branched-Chain Amino Acid Pathway Regulation

Threonine is a direct precursor for the synthesis of the branched-chain amino acid (BCAA) isoleucine. The BCAA biosynthetic pathway is subject to complex feedback regulation. A tracer such as L-threonine-d5, derived from this compound, would be incorporated into the newly synthesized isoleucine.

By measuring the amount of deuterium-labeled isoleucine, researchers can determine the flux from threonine to isoleucine. This allows for the investigation of how enzymes in the pathway, such as threonine deaminase, are regulated under different cellular conditions. Such studies are critical for understanding metabolic diseases where BCAA metabolism is dysregulated.

Investigating Threonine's Role in Glycine and Serine Synthesis

One of the major catabolic fates of threonine is its conversion to glycine. Glycine, in turn, can be converted to serine via the enzyme serine hydroxymethyltransferase (SHMT). Therefore, threonine metabolism is directly linked to the one-carbon metabolism network where glycine and serine are central nodes.

Introducing this compound and tracing the deuterium label into the glycine and serine pools can quantify the contribution of threonine to the synthesis of these two amino acids. This is particularly important in understanding cellular homeostasis of these crucial amino acids, which are involved in everything from protein synthesis to nucleotide production.

Contributions to Quantitative Proteomics and Protein Turnover Research

The study of the proteome, the entire set of proteins expressed by an organism, requires sophisticated analytical techniques to quantify changes in protein abundance and understand their lifecycle. Quantitative proteomics aims to determine the absolute or relative amounts of proteins in a sample. nih.govnih.gov A key aspect of this is understanding protein turnover—the dynamic balance between protein synthesis and degradation, which governs the concentration and function of proteins within a cell. nih.govmomentum.bio Stable isotope-labeled compounds, such as this compound, are instrumental tools in these investigations, providing a means to trace the fate of amino acids as they are incorporated into new proteins and as existing proteins are broken down. medchemexpress.commedchemexpress.com

Proxy for Threonine in Stable Isotope Labeling Techniques for Proteomics

This compound serves as a valuable tool in quantitative proteomics, specifically as a "heavy" labeled internal standard for its unlabeled counterpart, Acetyl-L-threonine. medchemexpress.commedchemexpress.com It is primarily used in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org SILAC is a powerful and widely used method that allows for the precise comparison of protein abundances between different cell populations. nih.gov

The core principle of SILAC involves growing two populations of cells in distinct culture media. One population is grown in a "light" medium containing naturally abundant isotopes of essential amino acids (e.g., L-threonine). The other population is cultured in a "heavy" medium, where one or more amino acids are replaced with their stable, non-radioactive, heavy isotope-labeled versions. wikipedia.orgresearchgate.net this compound, which contains five deuterium (²H or D) atoms in place of hydrogen, acts as such a heavy tracer. medchemexpress.comisotope.comeurisotop.com

During cell growth and protein synthesis, cells in the "heavy" medium incorporate this compound into their proteome wherever threonine would normally occur. researchgate.net Because deuterium is heavier than hydrogen, any protein containing this labeled amino acid will have a slightly greater mass than its "light" counterpart. After the labeling period, the cell populations can be combined for analysis. Using mass spectrometry, the instrument can distinguish between the light and heavy forms of the same protein based on this predictable mass shift. The ratio of the signal intensities for the heavy and light peptide pairs directly corresponds to the relative abundance of that protein in the two original samples. oup.com

The use of this compound as a proxy for threonine allows researchers to track protein expression changes with high accuracy, as the light and heavy samples are mixed early in the experimental workflow, minimizing quantitative errors from sample processing. nih.gov While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the use of other labeled amino acids like deuterated threonine expands the scope and flexibility of the technique. thermofisher.com

Feature"Light" Isotope (Natural Abundance)"Heavy" Isotope (Labeled)
CompoundAcetyl-L-threonineThis compound
Isotopic Label¹H (Protium)²H (Deuterium, D)
FunctionIncorporated into proteins in the control/reference cell population.Incorporated into proteins in the experimental cell population, acting as a mass tag.
DetectionDistinguished by mass spectrometry due to the mass difference between H and D.

Measurement of Protein Synthesis Rates and Degradation Dynamics

Beyond simply quantifying relative protein abundance at a single point in time, this compound is crucial for studying the dynamics of the proteome—specifically, the rates of protein synthesis and degradation. mdpi.com The steady-state level of any given protein is a result of the equilibrium between its creation and its destruction. momentum.bio Techniques like dynamic SILAC or pulsed SILAC (pSILAC) leverage heavy-labeled amino acids to measure these two processes independently. wikipedia.orgthermofisher.com

In a typical dynamic SILAC experiment to measure protein turnover, cells initially grown in a "light" medium are abruptly switched to a "heavy" medium containing this compound. Samples of the cell culture are then collected at various time points following the switch. thermofisher.com

Measuring Protein Synthesis: By analyzing the proteome at each time point with mass spectrometry, researchers can track the appearance and increasing abundance of "heavy" peptides. The rate at which the heavy, deuterium-labeled version of a peptide appears is a direct measure of that protein's fractional synthesis rate (FSR). nih.gov This allows for the calculation of how quickly new copies of a protein are being made. nih.gov

Measuring Protein Degradation: Simultaneously, the same experiment can be used to measure protein degradation. The pre-existing "light" proteins that were synthesized before the media switch will gradually be degraded by the cell's natural processes, such as the ubiquitin-proteasome pathway. nih.govbmglabtech.com By monitoring the rate at which the signal from the "light" peptides decreases over time, researchers can determine the degradation rate or the half-life of that specific protein. cam.ac.uk

This dual measurement provides a comprehensive picture of protein homeostasis. For instance, a cell might increase the concentration of a specific enzyme not by synthesizing it faster, but by degrading it more slowly. Dynamic SILAC experiments using tracers like this compound can reveal these regulatory mechanisms. thermofisher.comstjude.org Such studies have revealed that protein turnover rates vary dramatically across the proteome, with regulatory proteins often having very short half-lives to allow for rapid changes in their levels, while structural proteins tend to be much more stable. momentum.biocam.ac.uk

Dynamic ProcessExperimental Observation (Using Dynamic SILAC)Information Gained
Protein SynthesisRate of increase of "heavy" peptide signal (containing this compound).Fractional Synthesis Rate (FSR) of a protein.
Protein DegradationRate of decrease of "light" peptide signal (containing natural threonine).Degradation constant and half-life of a protein.
Protein TurnoverCombined analysis of synthesis and degradation rates.A complete view of protein homeostasis and its regulation.

Future Perspectives and Unexplored Research Avenues for Acetyl L Threonine D5

Expanding the Scope of Metabolic Network Mapping in Diverse Biological Systems

Stable isotope tracers are fundamental to mapping the intricate web of biochemical reactions that constitute cellular metabolism. The introduction of a labeled substrate allows researchers to follow the transformation of the isotope through various metabolic pathways, providing a dynamic view of network connectivity and activity. Acetyl-L-threonine-d5, as a deuterated amino acid derivative, offers a unique probe to investigate specific areas of metabolism.

L-threonine is an essential amino acid that serves as a precursor for the biosynthesis of other amino acids and is a key component of proteins. Its catabolism can lead to the production of important intermediates such as acetyl-CoA and glycine (B1666218). By introducing this compound into a biological system, researchers can trace the fate of the deuterated acetyl group and the threonine backbone. This can help to:

Elucidate the contributions of threonine to central carbon metabolism: By tracking the deuterium (B1214612) label, it is possible to quantify the flux of threonine-derived carbons into the tricarboxylic acid (TCA) cycle via acetyl-CoA.

Investigate amino acid interconversion pathways: The metabolic fate of the threonine backbone can be followed to understand its conversion to other amino acids like glycine.

Probe the regulation of protein and lipid biosynthesis: The incorporation of deuterium from this compound into proteins and fatty acids can provide insights into the regulation of these anabolic pathways under various physiological and pathological conditions.

The application of this compound is not limited to a single organism or cell type. Its use can be extended to a wide array of biological systems, from microbial cultures to complex mammalian models, to explore metabolic diversity and adaptation. For instance, in microbial metabolic engineering, it could be used to optimize the production of L-threonine by identifying and alleviating metabolic bottlenecks. In the context of human health, it could be employed to study metabolic reprogramming in diseases such as cancer and diabetes.

Refinements in Computational Flux Modeling through Advanced Isotopic Data

Metabolic flux analysis (MFA) is a powerful computational technique that quantifies the rates (fluxes) of metabolic reactions within a cell. Isotope-assisted MFA (iMFA) utilizes data from stable isotope labeling experiments to provide more accurate and resolved flux maps. The precision of MFA is highly dependent on the quality and richness of the isotopic labeling data.

The use of deuterated tracers like this compound can significantly enhance the resolution of computational flux models. Deuterium labeling offers several advantages, including a lower natural abundance compared to 13C, which can lead to a better signal-to-noise ratio in mass spectrometry-based analyses. The distinct mass shift introduced by deuterium allows for the clear differentiation of labeled and unlabeled species.

Advanced computational approaches are continually being developed to integrate complex isotopic data into metabolic models. The data generated from this compound tracing can be incorporated into these models to:

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Acetyl-L-threonine-d5 to ensure reproducibility?

  • Answer : Synthesis should follow deuterium incorporation protocols, such as using deuterated reagents under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites (e.g., absence of proton signals at specific carbon positions) and mass spectrometry (MS) to verify isotopic purity (>98% d5). Ensure detailed documentation of reaction parameters (temperature, solvent purity) and replicate synthesis batches to assess consistency .

Q. How can researchers quantify isotopic purity in this compound, and what thresholds are acceptable for tracer studies?

  • Answer : Isotopic purity is quantified via high-resolution MS or 2^2H-NMR. MS detects the mass-to-charge ratio of the deuterated compound, while NMR identifies residual protonation at specific carbons. For metabolic studies, ≥95% isotopic purity is typically required to minimize background noise. Cross-validate results with independent techniques (e.g., isotope ratio mass spectrometry) to ensure accuracy .

Q. What role does this compound play in metabolic flux analysis, and how should it be administered in cell cultures?

  • Answer : As a stable isotope tracer, it enables tracking of threonine metabolism via LC-MS/MS. Administer at physiologically relevant concentrations (e.g., 0.1–1 mM) in cell media, ensuring isotopic steady-state conditions. Pre-test cell viability to rule out deuterium-induced toxicity and use internal standards (e.g., 13^{13}C-labeled analogs) for normalization .

Advanced Research Questions

Q. How can isotopic interference from this compound be mitigated in kinetic assays measuring enzyme activity?

  • Answer : Deuterium kinetic isotope effects (KIEs) may alter reaction rates. Design parallel experiments with non-deuterated Acetyl-L-threonine to quantify KIEs. Use computational modeling (e.g., density functional theory) to predict deuteration impacts on enzyme binding pockets. Adjust substrate concentrations or employ stopped-flow techniques to capture transient kinetics .

Q. What experimental strategies resolve contradictions in data from this compound tracer studies, such as inconsistent labeling patterns?

  • Answer : Contradictions may arise from isotopic scrambling or matrix effects. Perform time-course sampling to identify labeling equilibrium points. Use orthogonal validation methods (e.g., 13^{13}C-glucose co-tracing) to distinguish pathway-specific fluxes. Statistically analyze variability across replicates using ANOVA or mixed-effects models .

Q. How should researchers optimize synthetic yields of this compound while maintaining isotopic fidelity?

  • Answer : Screen deuterated reagents (e.g., D2_2O vs. deuterated acetic anhydride) for efficiency and side-product formation. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Use response surface methodology (RSM) to model optimal conditions (temperature, pH) and validate with >3 independent batches. Report yield variability and purity in supplementary datasets .

Q. What statistical approaches are suitable for analyzing this compound stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., 4°C, −20°C, −80°C) over 6–12 months. Use Kaplan-Meier survival analysis to estimate degradation rates and Cox proportional hazards models to identify risk factors (e.g., humidity). Report confidence intervals for shelf-life predictions and validate with real-time stability data .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework (Population: target biological system; Intervention: tracer concentration; Comparison: non-deuterated controls; Outcome: metabolic flux rates; Time: sampling intervals) to structure hypotheses .
  • For Data Validation : Follow ACS guidelines for reporting analytical data, including instrument parameters, detection limits, and raw data archiving .

Avoided Sources

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